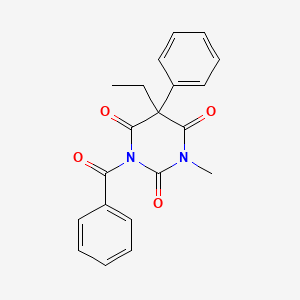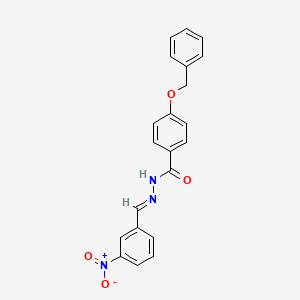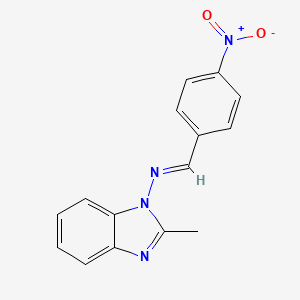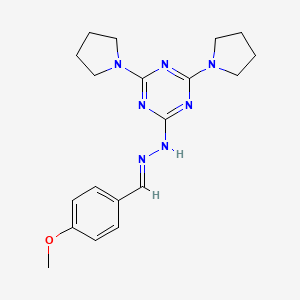
1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Overview
Description
1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound belonging to the diazinane family This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, a methyl group, and a phenyl group attached to a diazinane ring
Preparation Methods
The synthesis of 1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione involves several steps. One common synthetic route includes the reaction of benzoyl chloride with an appropriate diazinane derivative under controlled conditions. The reaction typically requires a catalyst, such as anhydrous aluminum chloride, and is carried out at low temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yield .
Chemical Reactions Analysis
1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazinane ring and formation of simpler products.
Scientific Research Applications
1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1-Benzoyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: This compound lacks the ethyl group present in this compound, which may result in different chemical and biological properties.
1-Benzoyl-5-ethyl-3-methyl-1,3-diazinane-2,4,6-trione: This compound lacks the phenyl group, which may affect its reactivity and applications.
1-Benzoyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione: This compound lacks the methyl group, which may influence its stability and biological activity.
Properties
IUPAC Name |
1-benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-20(15-12-8-5-9-13-15)17(24)21(2)19(26)22(18(20)25)16(23)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIPCOLXDJSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B3861636.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861642.png)
![[(Z)-(4-bromophenyl)methylideneamino] N-naphthalen-1-ylcarbamate](/img/structure/B3861655.png)

![ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate](/img/structure/B3861661.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}nonanehydrazide](/img/structure/B3861664.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)
![[(Z)-(2-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B3861706.png)


![N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-NITROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B3861720.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)
![N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3861734.png)
